molecular formula C9H6BrNO B1322152 4-(4-Bromophenyl)oxazole CAS No. 54289-73-5

4-(4-Bromophenyl)oxazole

Cat. No.: B1322152
CAS No.: 54289-73-5
M. Wt: 224.05 g/mol
InChI Key: JUZBHACCQAUBSC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a bromophenyl group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and oxazole moieties imparts unique chemical and biological properties to the molecule.

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)oxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may not be apparent in short-term studies. Understanding these temporal effects is essential for designing effective therapeutic strategies and predicting long-term outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications. Additionally, understanding the dosage effects can help in predicting potential side effects and optimizing treatment protocols.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, this compound has been shown to inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production. These interactions are essential for understanding the compound’s metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Understanding these transport mechanisms is crucial for predicting the compound’s distribution and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The bromophenyl group can engage in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents like dimethylformamide.

Major Products:

    Substitution: Formation of 4-(4-substituted phenyl)oxazole derivatives.

    Oxidation: Oxidized oxazole derivatives with altered functional groups.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)oxazole: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.

    4-(4-Fluorophenyl)oxazole: Contains a fluorine atom, which can alter its electronic properties and interactions with biological targets.

    4-(4-Methylphenyl)oxazole: Substituted with a methyl group, impacting its hydrophobicity and steric effects.

Uniqueness: 4-(4-Bromophenyl)oxazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBHACCQAUBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624676
Record name 4-(4-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54289-73-5
Record name 4-(4-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54289-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4′-dibromoacetophenone (9.66 g, 34.8 mmol) in formic acid (42 ml) was added ammonium formate (7.58 g, 120.6 mmol), and the mixture was heated at reflux temperature for 3 hours. The reaction mixture was cooled down to room temperature, and made basic by addition of 50% NaOH aqueous solution. The whole was extracted with CH2H2. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (2.0 g, 26% yield).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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